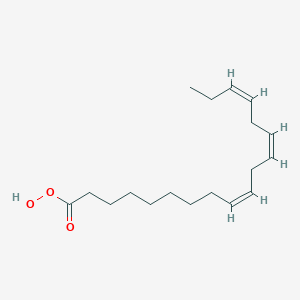
13-Hydroperoxylinolenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Hydroperoxylinolenic acid (13-HPLA) is a polyunsaturated fatty acid that is produced by the oxidative metabolism of linolenic acid. It is an important intermediate in the biosynthesis of jasmonic acid, a plant hormone that plays a critical role in plant growth, development, and defense against biotic and abiotic stresses. 13-HPLA has also been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for therapeutic applications.
Aplicaciones Científicas De Investigación
13-Hydroperoxylinolenic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also has anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, 13-Hydroperoxylinolenic acid has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Mecanismo De Acción
The mechanism of action of 13-Hydroperoxylinolenic acid involves its interaction with various signaling pathways in the cell. It has been shown to activate the nuclear factor-κB (NF-κB) pathway, which plays a critical role in the regulation of inflammation and cell survival. It also activates the peroxisome proliferator-activated receptor (PPAR) pathway, which regulates lipid metabolism and glucose homeostasis. Furthermore, 13-Hydroperoxylinolenic acid has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
13-Hydroperoxylinolenic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also increases the levels of anti-inflammatory cytokines such as interleukin-10. In addition, 13-Hydroperoxylinolenic acid has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. It also reduces oxidative stress by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 13-Hydroperoxylinolenic acid in lab experiments is its availability. It can be easily synthesized from linolenic acid, which is a commonly available plant oil. Another advantage is its stability, which allows for long-term storage and transportation. However, one of the limitations of using 13-Hydroperoxylinolenic acid in lab experiments is its low solubility in water, which can make it difficult to work with. Another limitation is its potential toxicity at high concentrations, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the research on 13-Hydroperoxylinolenic acid. One direction is to study its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, including its interactions with various signaling pathways in the cell. Furthermore, future research could focus on developing new synthesis methods for 13-Hydroperoxylinolenic acid that are more efficient and cost-effective. Finally, more studies are needed to explore the potential advantages and limitations of using 13-Hydroperoxylinolenic acid in lab experiments and clinical trials.
Métodos De Síntesis
13-Hydroperoxylinolenic acid is synthesized through the oxidative metabolism of linolenic acid, which is a polyunsaturated fatty acid found in plant oils such as flaxseed, soybean, and canola. The biosynthesis of 13-Hydroperoxylinolenic acid is catalyzed by the enzyme lipoxygenase, which adds oxygen to the carbon-carbon double bonds of linolenic acid to form a hydroperoxide intermediate. This intermediate is then converted to 13-Hydroperoxylinolenic acid by the action of hydroperoxide lyase.
Propiedades
Número CAS |
19356-22-0 |
|---|---|
Nombre del producto |
13-Hydroperoxylinolenic acid |
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(9Z,12Z,15Z)-octadeca-9,12,15-trieneperoxoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)21-20/h3-4,6-7,9-10,20H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- |
Clave InChI |
OEYKGJFTEBHJCL-PDBXOOCHSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OO |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OO |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)OO |
Sinónimos |
12,13-epoxylinolenic acid 13-hydroperoxylinolenic acid linolenic (18-3) acid peroxide linolenic acid hydroperoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



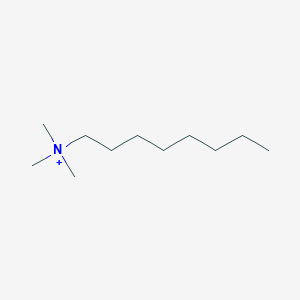
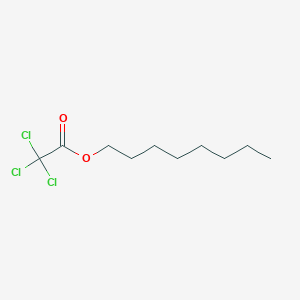
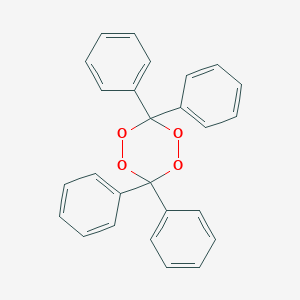
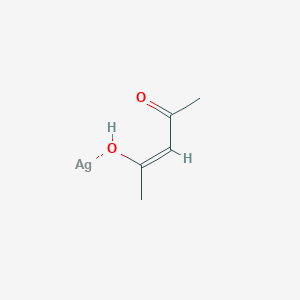
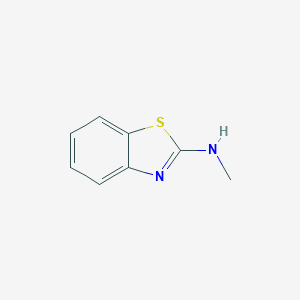
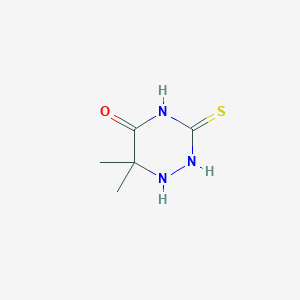
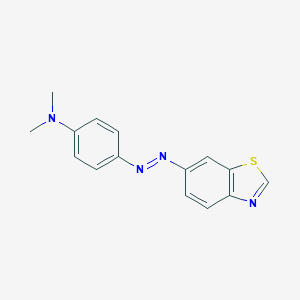
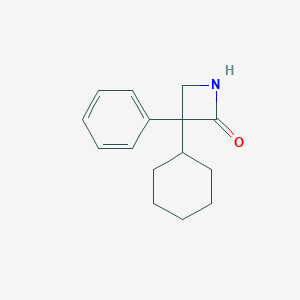
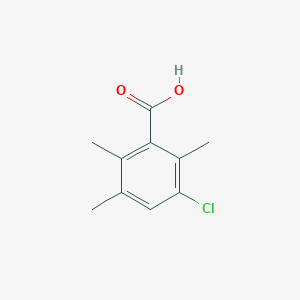
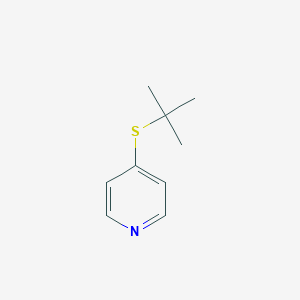
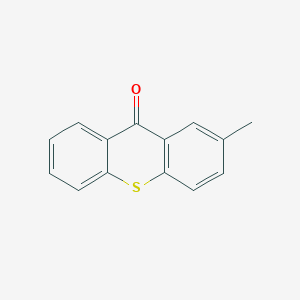
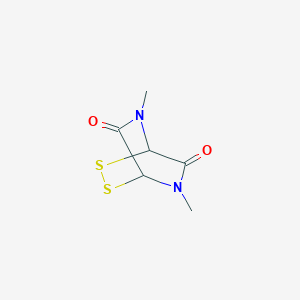
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)